![molecular formula C21H6Cl6O7 B12889767 2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,4,4’,5’,7,7’-Hexachloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid is a complex organic compound with the molecular formula C21H6Cl6O7. This compound is known for its unique structural features, including multiple chlorine atoms and a spiro linkage, which contribute to its distinct chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4,4’,5’,7,7’-Hexachloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid typically involves multiple steps, including chlorination and cyclization reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the final product. The use of advanced techniques such as chromatography and crystallization ensures the compound’s high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
2’,4,4’,5’,7,7’-Hexachloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the specific conditions employed. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
2’,4,4’,5’,7,7’-Hexachloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’,4,4’,5’,7,7’-Hexachloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and hydroxyl groups enable it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. These interactions can lead to various biological effects, including modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachlorobutadiene: A chlorinated aliphatic diene with similar chlorine content but different structural features.
Chlorendic acid: Another highly chlorinated compound with distinct applications and properties.
Hexachlorobiphenyl: A polychlorinated biphenyl with similar chlorine content but different chemical behavior.
Uniqueness
2’,4,4’,5’,7,7’-Hexachloro-3’,6’-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9’-xanthene]-5-carboxylic acid stands out due to its unique spiro linkage and the presence of both hydroxyl and carboxylic acid groups.
Propriétés
Formule moléculaire |
C21H6Cl6O7 |
|---|---|
Poids moléculaire |
583.0 g/mol |
Nom IUPAC |
2',4,4',5',7,7'-hexachloro-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid |
InChI |
InChI=1S/C21H6Cl6O7/c22-7-1-4(19(30)31)12(25)10-11(7)21(34-20(10)32)5-2-8(23)15(28)13(26)17(5)33-18-6(21)3-9(24)16(29)14(18)27/h1-3,28-29H,(H,30,31) |
Clé InChI |
KZCRVHZQAGAFID-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C2C(=C1Cl)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)Cl)O)Cl)Cl)O)Cl)OC2=O)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


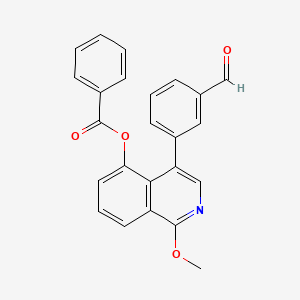
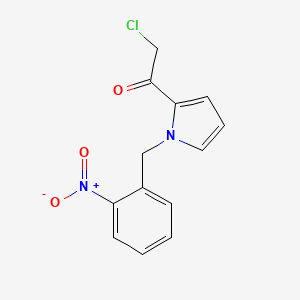
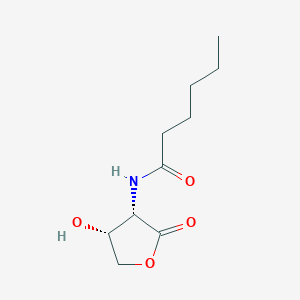
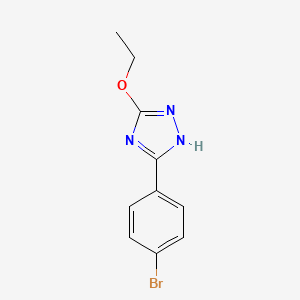
![Benzenemethanol, 3,5-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-](/img/structure/B12889709.png)


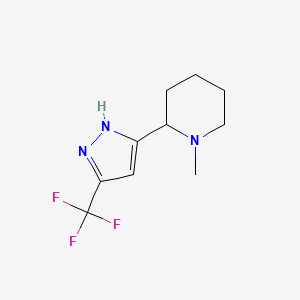
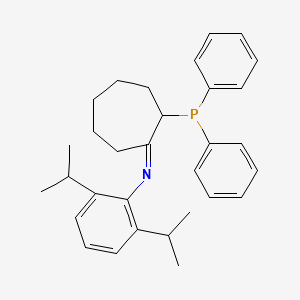

![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
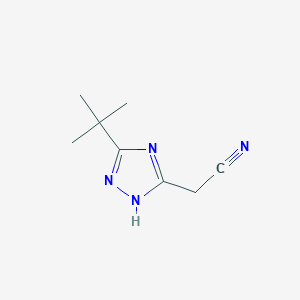
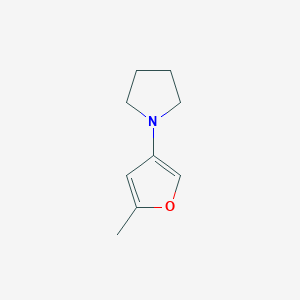
![2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
